molecular formula C13H16BrNO B1142877 2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE CAS No. 175204-14-5

2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE

Cat. No.: B1142877
CAS No.: 175204-14-5
M. Wt: 282.179
InChI Key:
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Description

2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE is a complex organic compound with the molecular formula C13H16BrNO and a molar mass of 282.18 g/mol . This compound is characterized by its bicyclic structure, which includes a bromine atom, a hydroxyl group, and an azabicyclo moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE involves several steps. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of appropriate precursors to form the bicyclic structure.

    Introduction of the bromine atom: Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE can be compared with other similar compounds, such as:

    2-Benzyl-2-azabicyclo[2.2.1]heptane: Lacks the bromine and hydroxyl groups, making it less reactive in certain chemical reactions.

    7-Bromo-2-azabicyclo[2.2.1]heptane: Lacks the benzyl group, affecting its overall stability and reactivity.

    6-Hydroxy-2-azabicyclo[2.2.1]heptane:

These comparisons highlight the unique features of this compound, such as its specific functional groups and bicyclic structure, which contribute to its distinct chemical behavior and research applications.

Properties

CAS No.

175204-14-5

Molecular Formula

C13H16BrNO

Molecular Weight

282.179

Origin of Product

United States

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